molecular formula C10H13NO3 B7491350 N-(oxolan-2-ylmethyl)furan-3-carboxamide

N-(oxolan-2-ylmethyl)furan-3-carboxamide

Cat. No.: B7491350
M. Wt: 195.21 g/mol
InChI Key: JRLMATJSPLLYPA-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)furan-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with an oxolane (tetrahydrofuran, THF) ring via a methylene (-CH2-) linker. Its molecular formula is C10H13NO3, with a molecular weight of 195.22 g/mol.

Structural characterization of such compounds often employs X-ray crystallography, where software suites like SHELX play a critical role in refining crystal structures .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h3,5,7,9H,1-2,4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLMATJSPLLYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(oxolan-2-ylmethyl)furan-3-carboxamide with three structurally related carboxamides, focusing on molecular features, solubility, and inferred bioactivity.

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Predicted) Melting Point (°C, Estimated) Notable Functional Groups
This compound C10H13NO3 195.22 Moderate in DMSO 120–140 Furan, oxolane, carboxamide
N-(tetrahydropyran-2-ylmethyl)furan-3-carboxamide C11H15NO3 209.24 Low in water 90–110 Furan, tetrahydropyran, carboxamide
N-(furan-2-ylmethyl)furan-3-carboxamide C9H9NO3 179.17 High in acetone 80–100 Furan (×2), carboxamide
N-(cyclohexylmethyl)furan-3-carboxamide C12H17NO3 223.27 Low in polar solvents 150–170 Furan, cyclohexane, carboxamide

Key Observations:

Impact of Heterocyclic Substituents :

  • The oxolane group in the target compound confers moderate polarity compared to the tetrahydropyran (6-membered ether ring) analog, which exhibits lower solubility due to increased hydrophobicity.
  • Replacing oxolane with a furan ring (as in N-(furan-2-ylmethyl)furan-3-carboxamide) enhances solubility in organic solvents like acetone but reduces metabolic stability due to the aromatic ring’s susceptibility to oxidation.

Bioactivity Trends: Cyclohexane-containing analogs (e.g., N-(cyclohexylmethyl)furan-3-carboxamide) often show improved lipid membrane permeability, making them candidates for central nervous system (CNS) targeting.

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular forces. The oxolane derivative’s higher estimated melting point (120–140°C) suggests stronger crystal packing compared to furan-substituted analogs.

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